Boc-Lys(Boc)-Ome
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Overview
Description
Boc-Lys(Boc)-Ome, also known as Nα,Nε-di-Boc-L-lysine methyl ester, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group is a widely used protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Boc)-Ome typically involves the protection of the amino groups of lysine with Boc groups. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα,Nε-di-Boc-L-lysine. The next step involves the esterification of the carboxyl group with methanol in the presence of a catalyst such as sulfuric acid, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Boc)-Ome undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Amide Formation: Reaction with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Amide Formation: Carboxylic acids, carbodiimides (e.g., DCC), and bases (e.g., triethylamine).
Major Products Formed
Deprotection: Lysine.
Ester Hydrolysis: Nα,Nε-di-Boc-L-lysine.
Amide Formation: Boc-protected peptides and proteins.
Scientific Research Applications
Boc-Lys(Boc)-Ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Biomaterials: Used in the development of novel biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of Boc-Lys(Boc)-Ome primarily involves its role as a protecting group in peptide synthesis. The Boc groups protect the amino groups of lysine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc groups can be removed under acidic conditions, revealing the free amino groups for further functionalization or biological activity .
Comparison with Similar Compounds
Boc-Lys(Boc)-Ome is similar to other Boc-protected amino acids and derivatives, such as:
Boc-Lys-OH: Nα-Boc-L-lysine, used in peptide synthesis.
Boc-Lys(Z)-OH: Nε-Z-Nα-Boc-L-lysine, used in solid-phase peptide synthesis.
Fmoc-Lys(Boc)-OH: Nα-Fmoc-Nε-Boc-L-lysine, used in Fmoc-based peptide synthesis.
Compared to these compounds, this compound offers the advantage of having both amino groups protected, making it particularly useful in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C17H32N2O6 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22) |
InChI Key |
WLPJOHSPBBUIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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